

Cross-species comparison of the Dystroglycan 1 amino acid sequence.

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Compound of Interest

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A Cross-Species Comparative Guide to Dystroglycan 1 (DAG1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Dystroglycan 1 (DAG1) amino acid sequence and function across various species. Dystroglycan is a central component of the dystrophin-glycoprotein complex (DGC), playing a critical role in linking the extracellular matrix (ECM) to the cytoskeleton.[1] This connection is vital for maintaining sarcolemmal stability, and mutations affecting DAG1 or its post-translational modifications can lead to severe neuromuscular disorders known as dystroglycanopathies.[2] Understanding the evolutionary conservation and divergence of DAG1 is crucial for developing targeted therapeutics and for elucidating its complex biological roles.

Cross-Species Amino Acid Sequence Comparison

The DAG1 gene is highly conserved across a wide range of organisms, from insects to mammals.[3] The protein is translated as a single precursor that undergoes autoproteolytic cleavage to form two non-covalently associated subunits: the extracellular, heavily glycosylated alpha-dystroglycan (α -DG) and the transmembrane beta-dystroglycan (β -DG).[4][5]

Protein Sequence Details

The following table summarizes the Dystroglycan 1 precursor protein details for selected species.

Species	Common Name	UniProtKB Accession	Protein Length (Amino Acids)
Homo sapiens	Human	Q14118	895
Mus musculus	Mouse	Q62165	893
Gallus gallus	Chicken	A4VAR9	896
Danio rerio	Zebrafish	F1QMH7	866
Drosophila melanogaster	Fruit Fly	Q9VMA4	1179

Pairwise Sequence Identity and Similarity

A multiple sequence alignment of the full-length DAG1 precursor proteins was performed to assess the degree of conservation. The following tables show the pairwise percentage of identical residues (Identity) and biochemically similar residues (Similarity).

Table 1: Pairwise Sequence Identity (%)

Species	H. sapiens	M. musculus	G. gallus	D. rerio	D. melanogaster
H. sapiens	100	93.1	75.4	60.2	25.8
M. musculus	93.1	100	74.9	59.8	25.5
G. gallus	75.4	74.9	100	61.5	26.1
D. rerio	60.2	59.8	61.5	100	25.3
D. melanogaster	25.8	25.5	26.1	25.3	100

Table 2: Pairwise Sequence Similarity (%)

Species	H. sapiens	M. musculus	G. gallus	D. rerio	D. melanogaster
H. sapiens	100	95.8	85.1	74.7	42.1
M. musculus	95.8	100	84.8	74.5	41.9
G. gallus	85.1	84.8	100	75.3	42.5
D. rerio	74.7	74.5	75.3	100	41.8
D. melanogaster	42.1	41.9	42.5	41.8	100

The data reveals high conservation among vertebrates, particularly mammals, and a more distant relationship with the invertebrate *Drosophila melanogaster*. The high degree of similarity, which accounts for amino acids with similar physicochemical properties, underscores the conservation of the protein's overall structure and function.

Domain Architecture Comparison

Dystroglycan's function is intimately tied to its distinct domains. The α -DG subunit contains N-terminal and C-terminal globular domains separated by a central mucin-like region, which is the primary site of the functional O-glycosylation required for binding to ECM proteins like laminin, agrin, and perlecan.^{[2][6]} The β -DG subunit consists of a short extracellular domain, a single transmembrane helix, and a cytoplasmic tail that binds to dystrophin or utrophin.^[7]

Table 3: Comparison of Key Dystroglycan 1 Domains Across Species

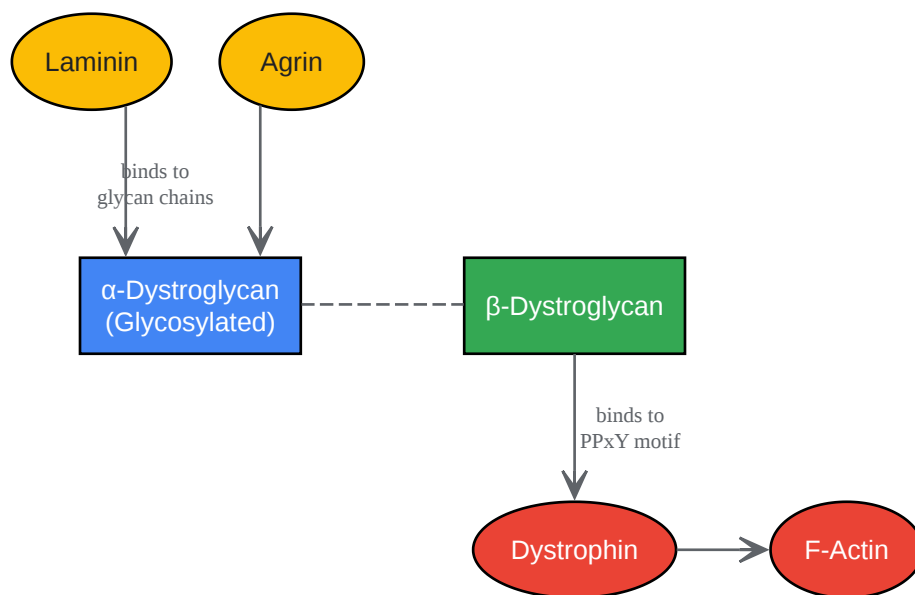
Domain/Feature	H. sapiens (895 aa)	M. musculus (893 aa)	G. gallus (896 aa)	D. rerio (866 aa)	D. melanogaster (1179 aa)	Conservation Notes
Signal Peptide	1-29	1-27	1-29	1-20	1-20	Generally conserved for ER translocation.
α -DG Subunit	30-653	28-651	30-654	21-624	21-898	Contains key ligand-binding sites.
N-terminal Domain	30-315	28-313	30-316	21-300	21-490	Structurally conserved among vertebrates.
Mucin-like Domain	316-485	314-483	317-486	301-460	491-680	Rich in Ser/Thr residues; length and exact sequence vary, but function as a scaffold for O-glycans is conserved. [2]

C-terminal Domain	486-653	484-651	487-654	461-624	681-898	Important for interaction with β -DG.
Cleavage Site	~653/654	~651/652	~654/655	~624/625	~898/899	Autoproteolytic cleavage site is a conserved feature.[5]
β -DG Subunit	654-895	652-893	655-896	625-866	899-1179	Anchors the complex to the membrane and cytoskeleton.
Transmembrane Domain	750-770	748-768	751-771	722-742	1032-1052	Highly conserved hydrophobic region.
Cytoplasmic Domain	771-895	769-893	772-896	743-866	1053-1179	Contains the highly conserved PPxY motif for dystrophin binding.

Visualizations of Pathways and Workflows

Dystroglycan Signaling Pathway

The canonical function of the dystroglycan complex is to provide a stable link between the extracellular matrix and the intracellular actin cytoskeleton.

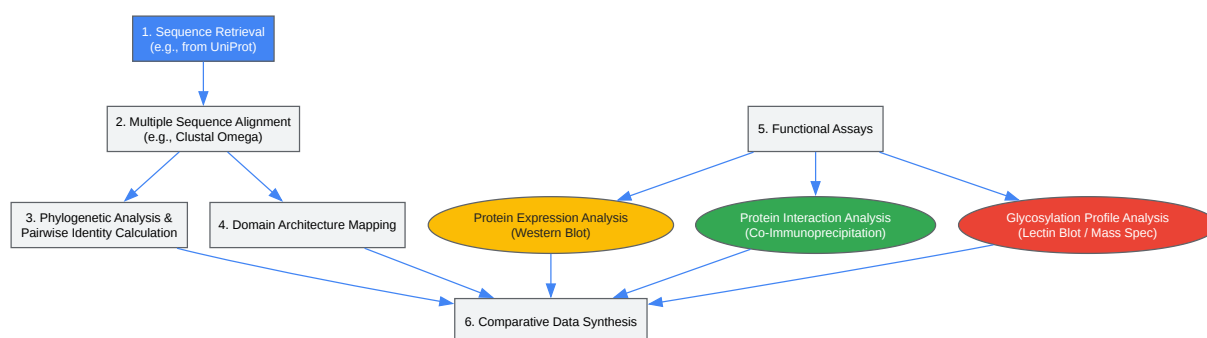


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Core function of the Dystroglycan complex.

Experimental Workflow for Cross-Species Comparison

A systematic approach is required to compare DAG1 across species, from bioinformatic analysis to experimental validation.



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Workflow for DAG1 cross-species analysis.

Experimental Protocols

Western Blot for Dystroglycan Detection

This protocol describes the detection of α -DG and β -DG from tissue lysates.

- Protein Extraction:
 - Homogenize fresh or frozen tissue samples in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.
 - Incubate the homogenate on ice for 30 minutes with periodic vortexing.
 - Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.[8]
- SDS-PAGE:

- Denature 30-50 µg of total protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 4-15% gradient polyacrylamide gel. Due to heavy glycosylation, α-DG runs as a broad band between 120-160 kDa, while β-DG appears at approximately 43 kDa.[9]
- Protein Transfer:
 - Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[10]
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with a primary antibody specific for α-DG (e.g., clone IIH6C4 for glycosylated form) or β-DG.[10] Dilutions should be optimized as per the manufacturer's recommendation (e.g., 1:500 - 1:15000).[11]
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
- Detection:
 - Wash the membrane again as described above.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is for isolating the dystroglycan complex to identify its binding partners.

- Cell/Tissue Lysis:

- Lyse cells or tissue with a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.[\[12\]](#)
Maintain physiological salt conditions to preserve protein-protein interactions.[\[13\]](#)
- Incubate on ice for 30 minutes and clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
- Pre-clearing (Optional):
 - To reduce non-specific binding, incubate the lysate with Protein A/G-coupled agarose or magnetic beads for 1 hour at 4°C.[\[13\]](#)
 - Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Add 2-5 µg of a specific primary antibody (the "bait," e.g., anti-β-Dystroglycan) to the pre-cleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex.
- Complex Capture:
 - Add pre-washed Protein A/G beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[\[13\]](#)
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[\[12\]](#)
- Elution and Analysis:
 - Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

- Analyze the eluted proteins (the "prey," e.g., dystrophin, sarcoglycans) by Western Blot as described above.

Glycosylation Analysis

The extensive and complex glycosylation of α -dystroglycan, particularly O-mannosylation, is critical for its function. Detailed analysis is a multi-step process typically involving mass spectrometry.

- Glycan Release:
 - The glycoprotein of interest (e.g., immunoprecipitated α -DG) is treated to release the attached glycans.
 - N-linked glycans are typically released enzymatically using Peptide N-glycosidase F (PNGase F).[8]
 - O-linked glycans are often released chemically via reductive β -elimination.[8]
- Purification and Labeling:
 - The released pool of glycans is purified from peptides and other contaminants, often using solid-phase extraction methods.
 - For detection by fluorescence or mass spectrometry, the reducing end of the glycans is typically labeled with a fluorescent tag (e.g., 2-aminobenzamide).
- Structural Analysis:
 - Liquid Chromatography (LC): Labeled glycans are separated using techniques like Hydrophilic Interaction Liquid Chromatography (HILC).[11]
 - Mass Spectrometry (MS): The primary tool for detailed structural elucidation. MS provides information on the mass, and thus the composition, of the glycans. Tandem MS (MS/MS) is used to fragment the glycans, providing data on their sequence and branching patterns.
 - Exoglycosidase Digestion: Sequential treatment with specific enzymes that cleave terminal sugar residues can help determine the glycan sequence when analyzed in

conjunction with MS.[8]

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